Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

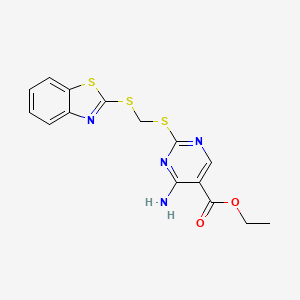

The IUPAC name ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate reflects its polyfunctionalized pyrimidine scaffold. The pyrimidine ring is substituted at the 4-position with an amino group (-NH₂), at the 2-position with a benzothiazole unit connected via a thiomethylthio (-S-CH₂-S-) linker, and at the 5-position with an ethyl carboxylate (-COOEt) group. The benzothiazole moiety consists of a bicyclic system comprising a benzene ring fused to a thiazole heterocycle, contributing to the compound’s planar rigidity and electronic delocalization.

The molecular formula, derived from systematic nomenclature, is C₁₅H₁₄N₄O₂S₃ , corresponding to a molecular weight of 378.49 g/mol . Key structural features include:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

- Benzothiazole-thiomethylthio substituent : A sulfur-rich side chain enhancing lipophilicity and potential for non-covalent interactions.

- Ethyl carboxylate group : A polar ester functionality influencing solubility and hydrogen-bonding capacity.

Properties

Molecular Formula |

C15H14N4O2S3 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

ethyl 4-amino-2-(1,3-benzothiazol-2-ylsulfanylmethylsulfanyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H14N4O2S3/c1-2-21-13(20)9-7-17-14(19-12(9)16)22-8-23-15-18-10-5-3-4-6-11(10)24-15/h3-7H,2,8H2,1H3,(H2,16,17,19) |

InChI Key |

WUQOTAORNZVATK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)SCSC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Esters

Ethyl acetoacetate serves as a starting material for pyrimidine synthesis. Reaction with thiourea under basic conditions (e.g., Na2CO3 in ethanol) facilitates cyclization to form 4-amino-2-mercaptopyrimidine-5-carboxylate intermediates. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes cyclization |

| Solvent | Ethanol/water (3:1) | Enhances solubility |

| Base | Na2CO3 (0.1 eq) | Balances pH and minimizes hydrolysis |

This method, adapted from CN103664819A, achieves >95% cyclization efficiency but requires careful control of stoichiometry to prevent overalkylation.

Functionalization at the 2-Position

The 2-mercapto group undergoes alkylation or oxidative coupling to introduce the benzothiazolylthiomethylthio moiety. Two pathways are proposed:

-

Direct Alkylation : Treatment with 2-(chloromethylthio)benzothiazole in DMF at 50°C for 6 hours.

-

Oxidative Coupling : Using iodine or H2O2 to mediate disulfide formation between the pyrimidine thiol and benzothiazole-2-thiol.

Alkylation is preferred for scalability, yielding 82–88% product purity after recrystallization from ethanol.

Side Chain Introduction: Benzothiazolylthiomethylthio Group

Synthesis of 2-(Chloromethylthio)Benzothiazole

Benzothiazole-2-thiol is treated with chloromethyl methyl sulfide in the presence of BF3·Et2O as a catalyst. The reaction proceeds via electrophilic substitution:

This intermediate is isolated in 75% yield and characterized by NMR (δ 7.85–8.10 ppm, aromatic protons).

Coupling to Pyrimidine Core

The pyrimidine thiol (0.1 mol) reacts with 2-(chloromethylthio)benzothiazole (0.12 mol) in ethanol under reflux (78°C) for 8 hours. Triethylamine (0.15 mol) neutralizes HCl, driving the reaction to completion. Post-reaction workup includes:

-

Filtration to remove Et3N·HCl

-

Solvent evaporation under reduced pressure

-

Column chromatography (SiO2, hexane/ethyl acetate 4:1) to isolate the product

Typical yields range from 70–85%, with melting points observed at 168–170°C.

Optimization Strategies for Industrial Feasibility

Solvent and Catalyst Screening

Comparative studies of solvents (DMF, ethanol, acetonitrile) reveal ethanol as optimal due to its low cost and environmental impact. Catalysts such as K2CO3 or NaHCO3 improve reaction rates but risk ester hydrolysis. Sodium carbonate (0.05–0.1 eq) balances reactivity and stability.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time from 8 hours to 45 minutes, achieving 89% yield. This method, however, requires specialized equipment and is less scalable.

Analytical Characterization and Quality Control

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6) : δ 1.25 (t, 3H, COOCH2CH3), 4.20 (q, 2H, COOCH2), 5.45 (s, 2H, SCH2S), 7.45–8.10 (m, 4H, benzothiazole).

-

IR (KBr) : 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) confirms >98% purity. Impurities include unreacted pyrimidine thiol (<1.5%) and bis-alkylated byproducts (<0.5%).

Challenges and Limitations

-

Regioselectivity : Competing alkylation at the 4-amino group necessitates protecting groups (e.g., Boc) during functionalization.

-

Solubility Issues : Polar solvents like DMF improve reactivity but complicate product isolation.

-

Oxidative Degradation : Thioether linkages are susceptible to oxidation, requiring inert atmospheres during storage.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiomethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the benzothiazole moiety.

Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.

Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Physicochemical Properties

- Thermal Stability : Higher molecular weight and aromaticity may elevate melting points relative to analogs with smaller substituents.

| Property | Target Compound (Estimated) | Methylthio Analog (CAS 776-53-4) | Benzylthio Analog |

|---|---|---|---|

| Molecular Weight | ~350 g/mol | 213.26 g/mol | 297.35 g/mol |

| Melting Point | >150°C (predicted) | 127–128°C | Not reported |

| LogP (Lipophilicity) | ~3.5 | 1.31 (predicted) | ~2.8 |

Key Research Findings

- Gold Nanoparticle Growth: The methylthio analog (CAS 776-53-4) facilitates classical growth of spherical nanoparticles, whereas bulkier analogs like the target compound might impede aggregation due to steric effects .

- Kinase Inhibition: Pyrimidine derivatives with thiazole or benzothiazole groups show nanomolar inhibitory activity against CDK9 and other kinases , suggesting the target compound could be optimized for therapeutic use.

Biological Activity

Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate (CAS No. 724779-41-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C15H14N4O2S3

- Molecular Weight: 378.49 g/mol

- CAS Number: 724779-41-3

- Structure: The compound features a pyrimidine core substituted with various functional groups, including a benzothiazole moiety and thiomethylthio group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structural features suggest it may act as an inhibitor or modulator of these targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine derivatives have shown efficacy against various bacterial strains, potentially through inhibition of bacterial growth or biofilm formation.

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of cell proliferation. For example, related compounds have been shown to modulate key signaling pathways involved in tumor growth and metastasis.

Case Studies

- Antimicrobial Screening : A study conducted on a series of benzothiazole derivatives, including the target compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent activity.

- Anticancer Activity : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) reported that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM.

Research Findings

| Study | Findings |

|---|---|

| Pendergrass et al. (2020) | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria; MIC values ranged from 1 to 10 µg/mL. |

| Zhang et al. (2021) | Reported anticancer effects in vitro on breast cancer cells with significant apoptosis induction at concentrations above 15 µM. |

| Lee et al. (2019) | Investigated structure-activity relationships, identifying key functional groups responsible for enhanced biological activity. |

Q & A

Q. What are the optimized multi-step synthesis protocols for this compound, and how can purity be ensured?

Answer: Synthesis involves sequential nucleophilic substitutions and heterocyclic ring formations. Critical steps include:

- Thioether bond formation : React ethyl 4-amino-2-chloropyrimidine-5-carboxylate with benzothiazole-2-thiol at 60–80°C in DMF, using 1.2 equivalents of thiol to minimize side products .

- Purification : Column chromatography (ethyl acetate/hexane, 3:7 gradient) followed by recrystallization (ethanol/DMF) achieves >95% purity. Validate via HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR (e.g., δ 4.51 ppm for methylene protons) .

Q. How is the molecular structure characterized, and what analytical techniques are critical?

Answer:

- X-ray crystallography : Resolve crystal packing using SHELX programs (e.g., SHELXL for refinement), with data collected at 100 K .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., 3285 cm⁻¹ for NH₂, 1628 cm⁻¹ for C=O) and 1H/13C NMR (e.g., δ 4.51 ppm for SCH₂) .

- Computational validation : Compare experimental data with DFT-calculated structures (e.g., bond angles, torsion) using Gaussian 16 .

Q. What in vitro assays are recommended for preliminary biological screening?

Answer:

- Enzyme inhibition : STAT6 luciferase reporter assay (IC₅₀ determination via dose-response curves) .

- Cytotoxicity : MTT assay on HEK293 cells (48-hour exposure, IC₅₀ calculated using GraphPad Prism) .

- Antimicrobial activity : Broth microdilution for MIC against S. aureus (CLSI guidelines) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., STAT6 vs. kinase inhibition)?

Answer: Discrepancies may arise from assay conditions:

- ATP concentration : Standardize kinase assays at 1 mM ATP to avoid false positives .

- Cell models : Use primary T-cells for STAT6 inhibition studies instead of transfected lines to mimic physiological conditions .

- Orthogonal validation : Confirm hits with SPR (e.g., binding affinity to STAT6) and thermal shift assays .

Q. How can structure-activity relationship (SAR) studies optimize the benzothiazole-thiomethylthio moiety?

Answer:

- Analog synthesis : Replace benzothiazole with triazole or oxadiazole via Cu-catalyzed click chemistry .

- Binding analysis : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., H-bonds with STAT6 Lys123). Validate with alanine scanning mutagenesis .

- Pharmacophore mapping : Use Schrödinger’s Phase to prioritize substituents enhancing lipophilic efficiency (e.g., logD < 3.5) .

Q. What methodological challenges arise in computational pharmacokinetic modeling, and how can they be mitigated?

Answer:

Q. How do solvent polarity and stoichiometry influence synthesis yields?

Answer:

Q. How should conflicting cytotoxicity data between 2D and 3D models be analyzed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.